molecular formula C9H11N3S B14681811 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole CAS No. 28218-93-1

3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14681811
CAS No.: 28218-93-1
M. Wt: 193.27 g/mol
InChI Key: XPVHIVCAMDDPMX-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with ethyl hydrazinecarboxylate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

  • 3-Methyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
  • 2-Hydrazinylidene-2,3-dihydro-1,3-benzothiazole
  • 3-Phenyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole

Comparison: Compared to its analogs, 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity. For example, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

28218-93-1

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

(3-ethyl-1,3-benzothiazol-2-ylidene)hydrazine

InChI

InChI=1S/C9H11N3S/c1-2-12-7-5-3-4-6-8(7)13-9(12)11-10/h3-6H,2,10H2,1H3

InChI Key

XPVHIVCAMDDPMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NN

Origin of Product

United States

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